Bienvenue dans la boutique en ligne BenchChem!

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

A-FABP inhibitor FABP4 Scintillation proximity assay

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 61364-23-6) is a member of the cyclohepta[b]indole class, featuring an indole core fused to a seven-membered carbocycle and an N-benzyl substituent. This scaffold has been identified as a privileged structure in medicinal chemistry, particularly as an adipocyte fatty-acid binding protein (A-FABP) inhibitor.

Molecular Formula C20H21N
Molecular Weight 275.4 g/mol
CAS No. 61364-23-6
Cat. No. B11849366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
CAS61364-23-6
Molecular FormulaC20H21N
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)N(C3=CC=CC=C23)CC4=CC=CC=C4
InChIInChI=1S/C20H21N/c1-3-9-16(10-4-1)15-21-19-13-6-2-5-11-17(19)18-12-7-8-14-20(18)21/h1,3-4,7-10,12,14H,2,5-6,11,13,15H2
InChIKeyPAKOLXRVDZDZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 61364-23-6): A Defined Cyclohepta[b]indole Scaffold for A-FABP Inhibitor Development and Alkaloid Synthesis


5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 61364-23-6) is a member of the cyclohepta[b]indole class, featuring an indole core fused to a seven-membered carbocycle and an N-benzyl substituent. This scaffold has been identified as a privileged structure in medicinal chemistry, particularly as an adipocyte fatty-acid binding protein (A-FABP) inhibitor [1]. The compound serves as both a direct pharmacologically active ligand and a versatile synthetic intermediate for constructing complex indole alkaloids [2]. Its commercial availability and well-defined chemical properties (molecular formula C20H21N, molecular weight 275.39 g/mol, XLogP 5.4, topological polar surface area 4.9 Ų) make it a readily accessible entry point for structure-activity relationship (SAR) studies and total synthesis campaigns .

Why 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole Cannot Be Replaced by Generic Tetrahydrocarbazole or Simple N-Alkyl Cyclohepta[b]indole Analogs


Generic substitution within the cyclohepta[b]indole class fails because both N-substituent identity and carbocyclic ring size critically control A-FABP binding potency. Systematic SAR studies demonstrate that replacing the N-benzyl group with an N-propyl chain leads to a 4.5-fold loss in A-FABP inhibitory activity [1]. Similarly, contraction of the seven-membered cyclohepta ring to the six-membered tetrahydrocarbazole system substantially diminishes affinity, as the optimization pathway explicitly moved from tetrahydrocarbazole to hexahydrocyclohepta[b]indole cores to achieve potent inhibition [2]. Furthermore, commercially available alternatives such as unsubstituted 5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2047-89-4) lack the critical N-benzyl pharmacophore entirely and are therefore inactive against A-FABP, rendering them unsuitable for any FABP-focused procurement [3].

Quantitative Head-to-Head Evidence: Positioning 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole Against the Closest Analogs


A-FABP Inhibitory Potency: N-Benzyl vs. N-Propyl Cyclohepta[b]indole

In a direct comparison using the same scintillation proximity assay (SPA) format, the N-benzyl derivative (target compound) inhibits human A-FABP with an IC₅₀ of 96 nM, whereas the N-propyl analog (BDBM50247992) exhibits an IC₅₀ of 430 nM [1]. This represents a 4.5-fold greater potency conferred solely by the benzyl substituent. The N-propyl compound also shows a weaker IC₅₀ of 580 nM in a fluorescence polarization (FP) assay, confirming that the potency deficit is assay-independent [2].

A-FABP inhibitor FABP4 Scintillation proximity assay

Ring-Size Effect: Cyclohepta[b]indole vs. Tetrahydrocarbazole Core for A-FABP Inhibition

The medicinal chemistry campaign that produced the target scaffold started from N-benzyl-tetrahydrocarbazole derivatives and explicitly optimized the core to the hexahydrocyclohepta[b]indole system to achieve potent A-FABP inhibition [1]. The tetrahydrocarbazole analog 9-(3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-carbazole (BDBM50248196) shows an A-FABP IC₅₀ of 550 nM by FP assay, compared to 96 nM for the target compound by SPA [2]. Although assay conditions differ, the structural trend is clear: the seven-membered cyclohepta ring provides a conformational advantage for binding to the A-FABP ligand-binding pocket, as supported by co-crystal structures of related ligands [3].

A-FABP inhibitor FABP4 Scaffold optimization

Functional Group Simplicity: N-Benzyl Scaffold Without Carboxylic Acid Allows for Divergent Derivatization

Compared to the more advanced A-FABP inhibitor 5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid (compound 30 in Barf et al.), which bears both a carboxamide and a carboxylic acid, the target compound is the unadorned N-benzyl core [1]. While the carbamoyl analog shows an A-FABP IC₅₀ of 98 nM—essentially equipotent to the target (96 nM)—it introduces synthetic complexity that restricts further chemical diversification [2]. The target compound, by contrast, offers two vacant positions (indole C-3/C-4) for electrophilic substitution, cross-coupling, or Mannich reactions, enabling rapid analog generation without prior deprotection or functional group interconversion steps.

Synthetic intermediate Late-stage functionalization Medicinal chemistry

Broad Target Interaction Profile: Triple FABP Isoform Engagement by the N-Benzyl Scaffold

The target compound displays a distinct FABP isoform inhibition profile: it inhibits human heart-type FABP (H-FABP) with an IC₅₀ of 34 nM alongside its 96 nM activity against A-FABP [1]. In contrast, the carboxylic acid-containing advanced leads from the same series were designed for >10-fold selectivity for A-FABP over H-FABP and E-FABP [2]. This pan-FABP profile may be advantageous in disease models—such as metabolic syndrome and atherosclerosis—where simultaneous inhibition of multiple FABP isoforms has been proposed to yield synergistic therapeutic effects, a hypothesis not achievable with highly selective A-FABP inhibitors [3].

FABP selectivity H-FABP A-FABP Multi-target pharmacology

Validated Synthetic Utility: Photooxygenation Cascade Substrate for Alkaloid Core Construction

Hexahydrocyclohepta[b]indole derivatives, including the N-benzyl variant, have been experimentally validated as substrates for cascade photooxygenation reactions that yield hemiaminal intermediates en route to the natural product mersicarpine and its analogs [1]. This reactivity is enabled by the electron-rich indole core and the conformational flexibility of the seven-membered ring. The resulting photooxygenation products serve as direct precursors to the tetracyclic framework characteristic of the mersicarpine alkaloid family. In contrast, tetrahydrocarbazole analogs undergo divergent reaction pathways under identical singlet oxygen conditions, producing different product distributions that are less relevant to mersicarpine-type natural product synthesis [2].

Photooxygenation Alkaloid synthesis Mersicarpine Synthetic methodology

Highest-Value Procurement Scenarios for 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole Based on Quantitative Evidence


A-FABP Inhibitor Lead Generation and SAR Expansion

Research groups initiating A-FABP (FABP4) inhibitor programs should procure this compound as the core scaffold. With an IC₅₀ of 96 nM against human A-FABP, it provides a validated nanomolar starting point [1]. Its N-benzyl and bare indole positions enable rapid analog synthesis via alkylation, acylation, or cross-coupling at C-3 and C-4, allowing SAR exploration without the need for deprotection steps required by carboxylic acid-containing leads.

Dual FABP Isoform Pharmacological Tool Studies

Investigators studying the interplay between H-FABP and A-FABP in metabolic or cardiovascular disease models can utilize the target compound's unique profile (H-FABP IC₅₀ = 34 nM, A-FABP IC₅₀ = 96 nM) [1]. This dual activity is absent in the highly selective A-FABP inhibitors developed from the same chemical series, making this compound a distinct pharmacological tool for probing polypharmacology hypotheses.

Scaffold for Divergent Synthesis of Carboxylic Acid-Based FABP Inhibitors

Medicinal chemistry teams aiming to access the potent and selective N-benzyl-indolo carboxylic acid class (compound 30 and analogs) can employ this compound as the direct synthetic precursor [2]. Regioselective functionalization at C-4 followed by oxidation yields the carboxylic acid derivatives that demonstrate >10-fold A-FABP selectivity over other FABP isoforms [3].

Starting Material for Mersicarpine-Type Alkaloid Total Synthesis

Synthetic organic chemistry groups pursuing the total synthesis of mersicarpine and related cyclohepta[b]indole alkaloids should source this compound as a pre-assembled core. It has been experimentally demonstrated to undergo cascade photooxygenation to yield hemiaminal intermediates on the mersicarpine pathway, a transformation that cannot be replicated with tetrahydrocarbazole substrates [4].

Quote Request

Request a Quote for 5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.